![molecular formula C11H11F3N2O4S B2881875 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine CAS No. 403502-84-1](/img/structure/B2881875.png)
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenyl group substituted with nitro and trifluoromethylsulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro groupThe final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用机制
The mechanism of action of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine: Similar structure but lacks the sulfonyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine is unique due to the presence of both nitro and trifluoromethylsulfonyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds .
属性
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c12-11(13,14)21(19,20)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOGJQCMRTRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
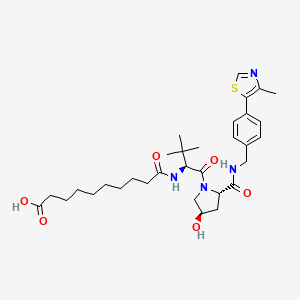
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)
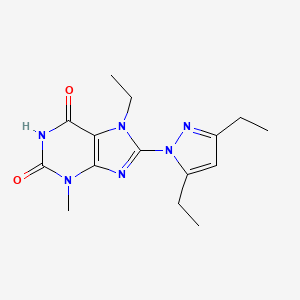

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
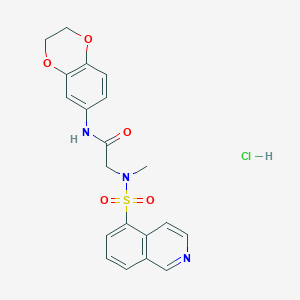
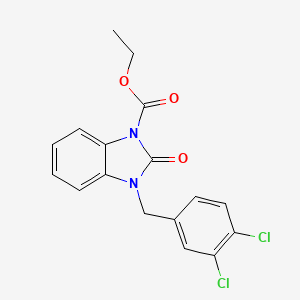
![N'-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2881806.png)
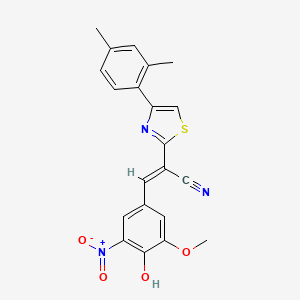
![N'-benzyl-N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2881808.png)
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2881809.png)
![3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2881812.png)
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2881813.png)

